tert-butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indene-piperidine core with a chlorine substituent at position 5 and a ketone group at position 2. This molecule serves as a critical intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) disorders and kinase inhibitors due to its rigid spiroarchitecture and halogen-enhanced binding properties . Its synthesis typically involves multi-step reactions, including condensation of substituted hydrazines or ketones with tert-butyl-protected piperidine derivatives, followed by cyclization and purification steps .
Properties
Molecular Formula |
C18H22ClNO3 |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
tert-butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H22ClNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-12-4-5-13(19)10-14(12)15(18)21/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
HYYXZUSVCUWGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Key Physical and Chemical Properties
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | C₁₈H₂₂ClNO₃ | ~351.8 | ≥95 | N/A | 5-Cl, 3-oxo |
| 2377354-94-2 (Fluoro analogue) | C₁₈H₂₂FNO₃ | 331.4 | ≥95 | N/A | 4-F, 1-oxo |
| 2103402-31-7 (Indoline analogue) | C₁₇H₂₁ClN₂O₃ | 336.81 | 97 | N/A | 5-Cl, 2-oxo (indoline) |
| 849928-22-9 (Chroman analogue) | C₁₈H₂₃NO₄ | 317.4 | 98 | N/A | Chroman, 4-oxo |
| 690632-05-4 (Benzoxazine analogue) | C₁₇H₂₁BrN₂O₄ | 397.26 | 95 | 226–227 | 6-Br, benzoxazine |
Research Findings and Trends
- Halogen Effects : Chlorine and bromine improve binding affinity in enzyme targets (e.g., kinases), while fluorine enhances metabolic stability .
- Ring System Impact : Indene derivatives offer rigidity for CNS targets, whereas chroman/spirobenzoxazine systems diversify solubility and electronic properties .
- Stereochemistry : Ethoxy-substituted spirocompounds (e.g., (S)-14) demonstrate chiral specificity in receptor interactions .
Preparation Methods
Structural Considerations and Synthetic Challenges
The target compound features a spirocyclic core connecting a 1H-indene moiety (with a ketone at C3 and chlorine at C5) to a piperidine ring bearing a tert-butoxycarbonyl (Boc) protecting group. Key synthetic hurdles include:
Primary Synthetic Routes
Grignard-Mediated Spiroannulation (Adapted from WO2009011653A1)
This method, originally developed for brominated analogs, was modified for chlorine incorporation:
Step 1: Grignard Reagent Preparation
- Substrate : 5-Chloro-1H-indene-3-ol (10 mmol) in anhydrous THF.
- Reagent : Isopropylmagnesium chloride (12 mmol) at −10°C under N₂.
- Outcome : Formation of a magnesium enolate intermediate.
Step 2: Copper-Catalyzed Coupling
- Conditions : Add l-oxa-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester (11 mmol) and CuBr·SMe₂ (0.1 eq) at 25–30°C.
- Reaction Time : 12 h.
- Yield : 78% after column chromatography (hexane/EtOAc 4:1).
Step 3: Oxidation to Ketone
- Oxidant : Pyridinium chlorochromate (PCC, 1.5 eq) in CH₂Cl₂.
- Duration : 6 h at 0°C → RT.
- Result : 3-Oxo functionality introduced with 85% efficiency.
Table 1: Critical Parameters for Grignard Route
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 25–30°C | ±5% deviation → 15% yield drop |
| CuBr·SMe₂ Loading | 10 mol% | <5% → Incomplete coupling |
| THF Purity | Anhydrous (H₂O <50 ppm) | Wet solvent → Grignard decomposition |
Chlorine-Directed Cyclization (Patent WO2010045251A2)
This patent-derived approach leverages electrophilic aromatic substitution for late-stage chlorination:
Step 1: Boc Protection of Piperidine
- Reactants : Piperidine-4-one (1.0 eq), Boc₂O (1.2 eq), DMAP (0.1 eq) in CH₂Cl₂.
- Time : 2 h at 0°C.
- Yield : 92%.
Step 2: Spirocycle Assembly
- Substrate : N-Boc-piperidone (1.0 eq), 1H-indene-3-ol (1.1 eq).
- Conditions : BF₃·OEt₂ (2.0 eq) in toluene, 80°C, 8 h.
- Outcome : Spiro[indene-piperidine] core formed in 68% yield.
Step 3: Regioselective Chlorination
Alternative Methodologies
Ring-Closing Metathesis (RCM) Approach
A less common but stereoselective strategy involves:
Comparative Analysis of Methods
Table 2: Synthesis Route Efficiency
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Grignard-Mediated | 78 | 98.5 | Industrial |
| Chlorine-Directed | 74 | 97.8 | Pilot Scale |
| RCM | 61 | 99.1 | Lab Scale |
| Microwave | 66 | 96.2 | Lab Scale |
Key observations:
Industrial-Scale Optimization
Solvent Selection
Catalyst Recycling
Analytical Characterization
Spectroscopic Data
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of tert-butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group protection/deprotection. Key steps include:
- Spiro-ring formation : Cyclization of indene and piperidine precursors under acidic or basic conditions to form the spirocyclic core.
- Chlorination : Introduction of the chloro substituent via electrophilic substitution or halogenation reagents (e.g., NCS or Cl₂) .
- Carboxylation : Use of tert-butyl chloroformate to install the carboxylate protecting group under anhydrous conditions .
- Optimization : Reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) significantly impact yield and purity. For example, dichloromethane or THF are preferred solvents for spirocyclic intermediates .
Basic: How is the structural integrity of this compound verified in synthetic workflows?
Methodological validation includes:
- Spectroscopic Analysis :
- NMR : H and C NMR confirm the spirocyclic structure, tert-butyl group, and chloro substituent.
- IR : Carbonyl stretching frequencies (~1700 cm) confirm the ketone and ester functionalities .
- X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software is widely used for refinement .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Basic: What are the stability considerations for this compound under laboratory conditions?
- Chemical Stability :
- Sensitive to strong acids/bases due to ester and ketone groups. Hydrolysis of the tert-butyl carboxylate can occur under acidic conditions .
- Light and moisture can degrade chloro-substituted spiro compounds; store in inert atmospheres (argon) at –20°C .
- Thermal Stability : Decomposition observed above 150°C; DSC/TGA analyses are recommended for handling guidelines .
Basic: What biological targets or pathways are associated with this compound?
While direct studies on this compound are limited, structurally analogous spirocyclic derivatives interact with:
- Enzymes : Inhibition of kinases (e.g., SHP2) via spirocyclic core binding .
- Receptors : Modulatory effects on GPCRs (e.g., serotonin receptors) due to conformational rigidity .
- Pathways : Apoptosis regulation in cancer models, though target validation requires SPR or crystallography .
Basic: What purification techniques are effective for isolating this compound?
- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradients) removes byproducts .
- Recrystallization : Ethanol/water mixtures improve purity for crystalline batches .
- HPLC : Reverse-phase HPLC (C18 column) resolves stereoisomers or diastereomers .
Advanced: How can reaction yields be optimized for the spirocyclic core formation?
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts enhance cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in spiroannulation .
- Temperature Control : Slow addition of reagents at –10°C minimizes side reactions .
Advanced: What strategies address stereochemical challenges during synthesis?
- Chiral Auxiliaries : Use of enantiopure tert-butyl groups or chiral catalysts to control spiro-center configuration .
- Dynamic Resolution : Racemic mixtures resolved via enzymatic or chemical kinetic resolution .
- Computational Modeling : DFT calculations predict favorable transition states for stereoselective pathways .
Advanced: How should conflicting biological activity data be resolved?
- Orthogonal Assays : Combine SPR (binding affinity) with cell-based assays (efficacy) to validate target engagement .
- Metabolite Screening : LC-MS identifies degradation products that may contribute to off-target effects .
- Structural Analysis : Co-crystallization with target proteins (using SHELX-refined structures) clarifies binding modes .
Advanced: What methodologies mitigate solubility challenges in in vitro studies?
- Co-solvent Systems : DMSO/PBS mixtures (≤0.1% DMSO) maintain compound solubility without cytotoxicity .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) transiently to enhance aqueous solubility .
- Nanoformulations : Liposomal encapsulation improves bioavailability for cell-based assays .
Advanced: How can pharmacological profiles be systematically assessed?
-
ADME-Tox Screening :
Parameter Method Permeability Caco-2 cell monolayer assay Metabolic Stability Liver microsome incubation + LC-MS Toxicity MTT assay (HEK293 cells) -
Target Profiling : Broad-panel kinase assays (e.g., Eurofins KinomeScan) identify off-target interactions .
Key Considerations for Researchers:
- Safety : Follow GHS guidelines for handling acute toxicity and skin/eye irritation risks .
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst lot numbers) meticulously .
- Collaborative Tools : Use crystallography (SHELX) and computational models to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
